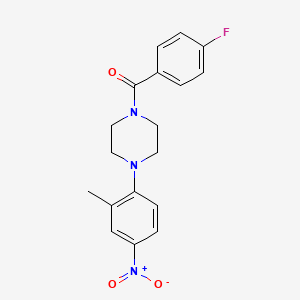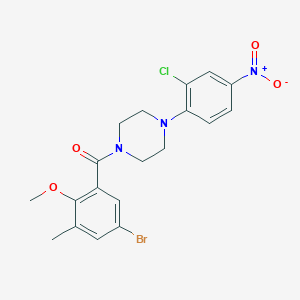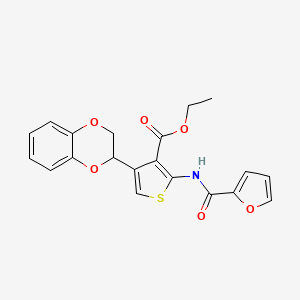
2-(2-propoxybenzoyl)hydrazinecarbothioamide
説明
2-(2-propoxybenzoyl)hydrazinecarbothioamide, also known as PBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBTC is a thioamide derivative of hydrazinecarboxamide, and it has been extensively studied for its unique properties and potential uses.
科学的研究の応用
2-(2-propoxybenzoyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2-propoxybenzoyl)hydrazinecarbothioamide has shown promising results as an anti-tumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 2-(2-propoxybenzoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in various tissues.
In agriculture, 2-(2-propoxybenzoyl)hydrazinecarbothioamide has been investigated for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. 2-(2-propoxybenzoyl)hydrazinecarbothioamide has also been studied for its potential use as a fungicide, with research suggesting that it may be effective in controlling fungal infections in crops.
In material science, 2-(2-propoxybenzoyl)hydrazinecarbothioamide has been investigated for its potential use as a corrosion inhibitor, with studies demonstrating its ability to protect metal surfaces from corrosion.
作用機序
The mechanism of action of 2-(2-propoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. Studies have suggested that 2-(2-propoxybenzoyl)hydrazinecarbothioamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. 2-(2-propoxybenzoyl)hydrazinecarbothioamide may also inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(2-propoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2-(2-propoxybenzoyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In inflammatory tissues, 2-(2-propoxybenzoyl)hydrazinecarbothioamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
2-(2-propoxybenzoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its relative ease of synthesis and its ability to inhibit specific enzymes and proteins. However, 2-(2-propoxybenzoyl)hydrazinecarbothioamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(2-propoxybenzoyl)hydrazinecarbothioamide, including further investigation of its potential applications in medicine, agriculture, and material science. In medicine, 2-(2-propoxybenzoyl)hydrazinecarbothioamide could be further studied for its potential use as an anti-tumor and anti-inflammatory agent, with a focus on identifying the specific enzymes and proteins it targets. In agriculture, 2-(2-propoxybenzoyl)hydrazinecarbothioamide could be investigated for its potential use as a herbicide and fungicide, with a focus on developing more effective and environmentally friendly formulations. In material science, 2-(2-propoxybenzoyl)hydrazinecarbothioamide could be studied for its potential use as a corrosion inhibitor, with a focus on developing more durable and cost-effective coatings.
特性
IUPAC Name |
[(2-propoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-7-16-9-6-4-3-5-8(9)10(15)13-14-11(12)17/h3-6H,2,7H2,1H3,(H,13,15)(H3,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEBHEUNYUPMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)

![N-(4-butylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4135414.png)
![2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)


![N-benzyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4135435.png)

![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)


![methyl 6-tert-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4135469.png)